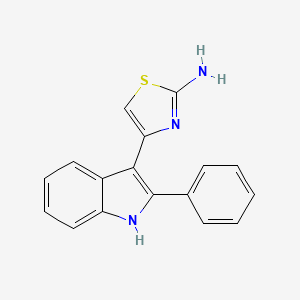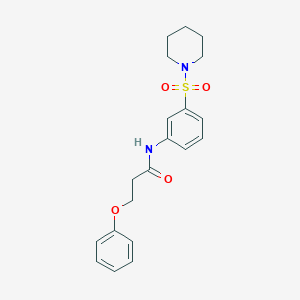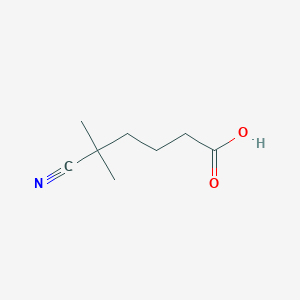
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyridone derivative that has been extensively studied for its unique properties and potential use in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one is not fully understood, but it is believed to interact with proteins and enzymes in biological systems. This compound has been shown to bind to the active site of certain enzymes, inhibiting their activity. It has also been shown to interact with proteins involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA. This compound has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has a high degree of stability and can be stored for long periods of time. However, this compound has some limitations as well. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one. One area of interest is the development of new fluorescent probes for detecting protein-ligand interactions in biological systems. This compound has shown promise in this area, and further research could lead to the development of more sensitive and specific probes. Additionally, this compound could be used as a starting material for the synthesis of other compounds with potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
Métodos De Síntesis
The synthesis of 1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one involves a multi-step process that requires the use of various reagents and solvents. The most common method for synthesizing this compound involves the reaction of 2-chloro-5-trifluoromethylpyridine with N-methylpyrrolidone in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2-Oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a fluorescent probe for detecting protein-ligand interactions in biological systems. This compound has also been used as a ligand in metal-catalyzed reactions and as a reagent for the synthesis of other compounds.
Propiedades
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)9-3-4-10(18)17(7-9)8-11(19)16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRAEPCKTRBPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[(2-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7636699.png)
![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]quinazolin-5-amine](/img/structure/B7636724.png)

![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)